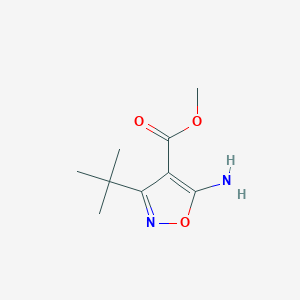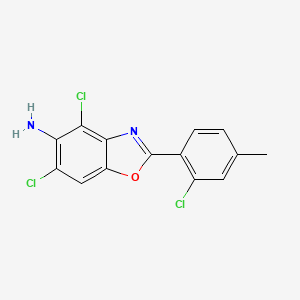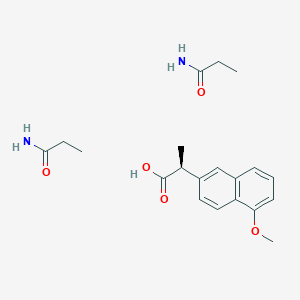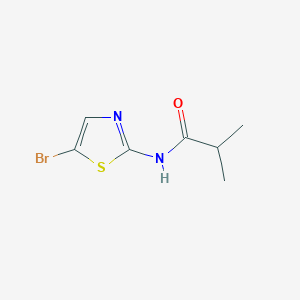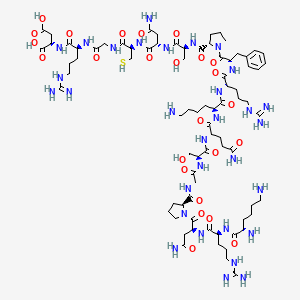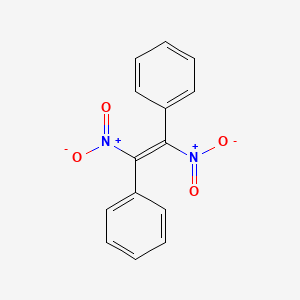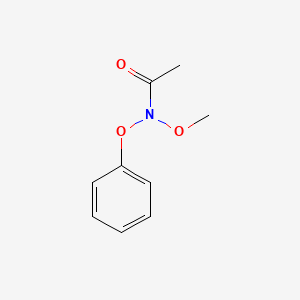
N-Methoxy-N-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-phenoxyacetamide is an organic compound characterized by the presence of both methoxy and phenoxy functional groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N-phenoxyacetamide can be synthesized through the methylation of acetohydroxamic acid using dimethyl sulfate in an aqueous medium. The reaction is typically carried out under controlled pH conditions, maintained between 7 and 9 using sodium bicarbonate and sodium hydroxide . This method ensures a high yield of the desired product while minimizing the formation of impurities.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for pH control and temperature regulation is common to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often involving the cleavage of the N-O bond.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reactions often involve the use of oxidizing agents such as hydrogen peroxide or transition metal catalysts.
Substitution: Palladium or rhodium catalysts are commonly used for facilitating substitution reactions, especially in C-H activation processes.
Major Products
The major products formed from these reactions include various phenol derivatives and bis-arylated phenols, which are of significant interest in organic synthesis .
Scientific Research Applications
N-Methoxy-N-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in C-H activation and functionalization reactions, contributing to the synthesis of complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which N-Methoxy-N-phenoxyacetamide exerts its effects involves the cleavage of the N-O bond, which can act as an internal oxidant in certain reactions. This property makes it a valuable directing group in C-H activation processes, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylacetamide: Another compound with a methoxy group, used in similar synthetic applications.
N-Phenoxyacetamide: Lacks the methoxy group but shares similar reactivity patterns.
Uniqueness
N-Methoxy-N-phenoxyacetamide is unique due to the presence of both methoxy and phenoxy groups, which enhance its versatility in chemical reactions. This dual functionality allows for more diverse applications compared to its simpler counterparts .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-methoxy-N-phenoxyacetamide |
InChI |
InChI=1S/C9H11NO3/c1-8(11)10(12-2)13-9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
ZNAVSGLAEHSFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(OC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


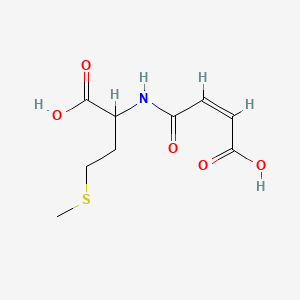
![Morpholine, 4-(bicyclo[2.2.1]hept-2-ylmethyl)-](/img/structure/B13813266.png)
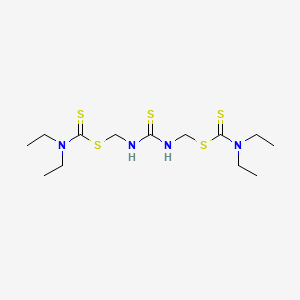
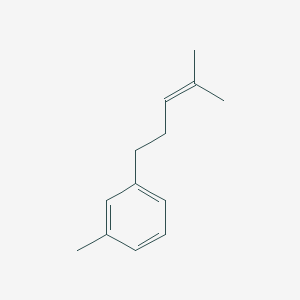
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
